molecular formula C21H28N2O5S B2815621 N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1795298-79-1

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2815621
CAS No.: 1795298-79-1
M. Wt: 420.52
InChI Key: URLRSOWARLRGIL-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a synthetic sulfonamide derivative of significant interest in pharmacological research, particularly in the study of nuclear receptor signaling. Its molecular architecture, featuring a central sulfamoyl group and a p-tolyl moiety connected via a hydroxyethoxy linker, suggests a potential role as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. PPARγ is a key regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a critical target for investigating metabolic disorders such as type 2 diabetes and atherosclerosis. Researchers utilize this compound to probe the structure-activity relationships of non-thiazolidinedione PPARγ ligands, with the aim of developing agents with improved efficacy and reduced side effects. Its application extends to in vitro assays and cell-based studies designed to elucidate complex transcriptional mechanisms and to evaluate the compound's influence on gene expression profiles related to glucose homeostasis and inflammatory responses. The inclusion of a hydroxyethoxy chain may enhance solubility, making it a suitable candidate for biochemical and cellular screening platforms. This reagent is intended for use by qualified scientists exploring novel therapeutic strategies for metabolic diseases and the fundamental biology of nuclear hormone receptors.

Properties

IUPAC Name

N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-4-21(25)23-18-9-10-20(16(3)13-18)29(26,27)22-14-19(28-12-11-24)17-7-5-15(2)6-8-17/h5-10,13,19,22,24H,4,11-12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLRSOWARLRGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable phenol derivative to form the hydroxyethoxy group.

    Introduction of the sulfamoyl group: The hydroxyethoxy intermediate is then reacted with a sulfonamide derivative under basic conditions to introduce the sulfamoyl group.

    Attachment of the propionamide group: Finally, the sulfamoyl intermediate is reacted with propionyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and sulfamoyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Core Backbone and Functional Groups

  • Target Compound : Propionamide backbone with sulfamoyl linkage.
  • Compound 1 (): Pyrano-quinoline core with sulfamoyl and propionamide groups. The quinoline system may confer fluorescence properties absent in the target compound.
  • Compound 34 () : N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide. The piperidine ring introduces basicity, while chloro and methoxy substituents alter electronic properties compared to the p-tolyl group.
  • Compound in : R/S-configured propanamide with acetamidophenoxy and nitro-trifluoromethylphenyl groups. Stereochemistry and electron-withdrawing groups (e.g., -CF₃) may reduce solubility but enhance receptor affinity.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Lipophilicity Solubility
Target Compound p-tolyl, hydroxyethoxy Moderate Enhanced by hydroxyethoxy
Compound 1 () Pyrano-quinoline, ethoxy chains High Moderate (bulky core)
Compound 34 () Chloro, methoxy, piperidine High Low (basic piperidine)
Compound Nitro, -CF₃, acetamidophenoxy Low Poor (electron-withdrawing groups)
Compound Ferrocenylmethoxy Very High Low (metallocene)

Pharmacological Implications

  • Sulfamoyl vs. Sulfonamide () : The target’s sulfamoyl group (-SO₂NH-) offers hydrogen-bonding capabilities distinct from sulfonamides (-SO₂NHR), possibly improving target engagement.
  • p-Tolyl vs. Chlorophenyl (): The p-tolyl group’s methyl substituent may reduce steric hindrance compared to chlorophenyl in quinoline-based compounds, favoring binding.
  • Hydroxyethoxy vs. Methoxy () : The hydroxyethoxy chain improves aqueous solubility over methoxy groups, critical for bioavailability.

Biological Activity

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, commonly referred to as a sulfonamide derivative, is a synthetic compound with a complex molecular structure that includes an acetamide group, a phenyl ring, a sulfonamide moiety, and a hydroxyethoxy group. This compound has garnered attention for its potential biological activities, particularly in drug discovery and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis begins with 4-aminophenyl acetamide.
  • Intermediate Formation : React with a suitable sulfonyl chloride to form the sulfonamide intermediate.
  • Ether Formation : Introduce the hydroxyethoxy group through etherification using ethylene oxide.
  • Final Assembly : Couple the intermediate with p-tolyl ethylamine under controlled conditions to yield the final compound.

This multi-step synthesis highlights the compound's intricate chemical architecture, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in metabolic pathways, particularly those processing sulfonamide or acetamide substrates.
  • Cellular Pathways : The compound modulates signaling pathways by affecting receptor activity or altering cellular uptake mechanisms.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies indicate its potential effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.
  • Cancer Research : Preliminary studies have indicated that it may affect cancer cell proliferation and apoptosis, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanisms : Research demonstrated that the compound reduced pro-inflammatory cytokine secretion in vitro, suggesting a mechanism for its anti-inflammatory effects .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
N-(4-(2-hydroxyethylsulfamoyl)phenyl)acetamideLacks p-tolyl groupModerate antimicrobial activity
N-(4-(N-(2-(2-methoxyethoxy)-2-phenylethyl)sulfamoyl)phenyl)acetamideContains methoxyethoxy groupLimited anti-inflammatory effects

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–2.5 ppm for methyl groups; δ 7.1–7.8 ppm for aromatic protons) confirm regiochemistry and substituent positioning .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., [M+H]+ at m/z 500–550) validates molecular weight .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95%) and detect degradation products .

How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups influencing bioactivity?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modified hydroxyethoxy, p-tolyl, or sulfamoyl groups to test effects on target binding .
  • Docking Simulations : Use software like AutoDock Vina to predict interactions with enzymes (e.g., sulfamoyl binding to catalytic pockets) .
  • Bioassays : Measure IC50 values in enzyme inhibition assays (e.g., fluorogenic substrates) to correlate structural changes with activity .

What strategies address contradictions in bioactivity data across different studies?

Q. Advanced

  • Standardized Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme batches to minimize variability .
  • Cross-Validation : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors in published datasets .

How can computational models predict binding affinities or metabolic pathways?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100-ns trajectories) to estimate binding free energies (ΔG) .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (e.g., CYP450 interactions) and bioavailability (LogP ~3.5) .
  • QSAR Modeling : Train models using descriptors (e.g., polar surface area, H-bond donors) to predict toxicity or potency .

What are common degradation pathways, and how can stability be enhanced during storage?

Q. Basic

  • Hydrolysis : The sulfamoyl group is prone to hydrolysis in aqueous media. Store lyophilized samples at -20°C under argon .
  • Oxidation : Antioxidants (e.g., BHT) in DMSO stock solutions prevent radical-mediated degradation .
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation .

How to design in vitro assays to assess target engagement and selectivity?

Q. Advanced

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in real-time .
  • Selectivity Panels : Test against related enzymes (e.g., sulfatases vs. phosphatases) at 1–10 µM concentrations .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to measure permeability in Caco-2 monolayers .

What solvents and conditions are optimal for recrystallization or chromatographic purification?

Q. Basic

  • Recrystallization : Use ethyl acetate/hexane (1:3) or methanol/water (4:1) to obtain high-purity crystals .
  • Chromatography : Gradient elution (10%→40% EA in hexane) on silica gel (230–400 mesh) resolves sulfamoyl and amide isomers .

How to resolve stereochemical outcomes in synthesis, particularly for chiral intermediates?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak AD-H with heptane/ethanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective amide formation .

What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Q. Advanced

  • Reagent Scalability : Replace toxic solvents (DCM) with MTBE or cyclopentyl methyl ether for safer large-scale reactions .
  • Process Optimization : Use flow chemistry for exothermic steps (e.g., sulfamoylation) to improve heat dissipation .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

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